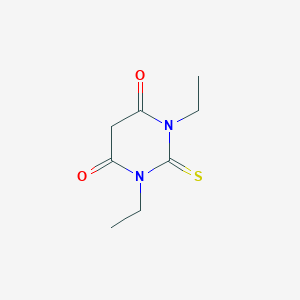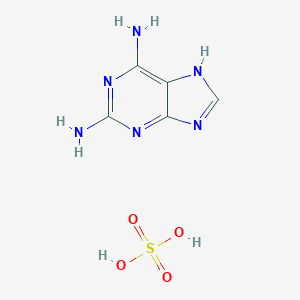
1,3-Diethyl-2-thiobarbituric acid
概要
説明
1,3-Diethyl-2-thiobarbituric acid is an organic compound that belongs to the class of thiobarbiturates. It is a derivative of thiobarbituric acid, where the hydrogen atoms at positions 1 and 3 are replaced by ethyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
作用機序
Target of Action
1,3-Diethyl-2-thiobarbituric acid (DETBA) primarily targets the acid-base properties and complexation with Ag(I) ions in aqueous solutions . It behaves as a S-donor ligand under certain conditions .
Mode of Action
The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions . The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring . The complexation with Ag(I) ions leads to the transition of the z2 orbital of silver and π orbitals of sulfur into π* orbitals of a ring .
Biochemical Pathways
It is known that detba can serve as an indicator of the oxidation of fats . It has been used as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid to yield benzofuro .
Pharmacokinetics
It is known that detba was used as a coinitiator during the photopolymerization of dental materials .
Result of Action
The result of DETBA’s action is improved degree of conversion (DC) and reactivity (RP) during the radical polymerization of methacrylate resin adhesives . It has also been used in the synthesis of 5,5’- (arylmethylene)bis (1,3-diethyl-2-thiobarbituric acids), which are promising compounds for different biomedical applications, including anticonvulsant, antiAIDS agents, and anti-inflammatory remedies .
Action Environment
The action environment of DETBA is typically in aqueous solutions . Environmental factors such as pH can influence the compound’s action, efficacy, and stability . For example, DETBA undergoes enolization in neutral aqueous solutions and protonation in acidic conditions .
生化学分析
Biochemical Properties
The acid–base properties of 1,3-Diethyl-2-thiobarbituric acid and the thermodynamics of its complexation with Ag(I) ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions . It has been discovered that this compound behaves as a S-donor ligand under these conditions .
Cellular Effects
This compound has been used as a coinitiator during the photopolymerization of dental materials . It was used as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid to yield benzofuro .
Molecular Mechanism
The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring . The complexation with Ag(I) ions leads to the transition of the z 2 orbital of silver and π orbitals of sulfur into π* orbitals of a ring .
Temporal Effects in Laboratory Settings
The influence of different concentrations of Fe3+, phosphoric acid, butylated hydroxytoluene, and glutathione on the production of the malondialdehyde-1,3-Diethyl-2-thiobarbituric acid adduct in plasma lipid extracts has been investigated .
準備方法
1,3-Diethyl-2-thiobarbituric acid can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with diethyl malonate in the presence of sodium methoxide in methanol. The reaction mixture is heated under reflux for several hours, followed by distillation under reduced pressure to recover methanol. The resulting product is then acidified with hydrochloric acid to obtain this compound .
化学反応の分析
1,3-Diethyl-2-thiobarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common reagents used in these reactions include aldehydes, sodium methoxide, and hydrochloric acid. The major products formed from these reactions are often derivatives of this compound with various functional groups attached.
科学的研究の応用
1,3-Diethyl-2-thiobarbituric acid has several scientific research applications:
類似化合物との比較
1,3-Diethyl-2-thiobarbituric acid is similar to other thiobarbituric acid derivatives, such as 1,3-dibutyl-2-thiobarbituric acid and 2-thiobarbituric acid. its unique ethyl groups at positions 1 and 3 provide distinct properties and reactivity compared to its analogs. For example, this compound can serve as an indicator of lipid oxidation, a property not shared by all thiobarbituric acid derivatives .
Similar compounds include:
- 1,3-Dibutyl-2-thiobarbituric acid
- 2-Thiobarbituric acid
- 1,3-Dimethyl-2-thiobarbituric acid
These compounds share a similar core structure but differ in the substituents attached to the nitrogen atoms, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBTUGJAKBRBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C1=S)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022222 | |
| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5217-47-0 | |
| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5217-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIETHYL-2-THIOBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXB40M6A7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















